

Thermochemical properties of 1,2,3-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2,3-Trichloro-2-methylpropane**

Cat. No.: **B1208359**

[Get Quote](#)

An In-depth Technical Guide on the Thermochemical Properties of **1,2,3-Trichloro-2-methylpropane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known thermochemical properties of **1,2,3-Trichloro-2-methylpropane** (CAS No: 1871-58-5). Due to a scarcity of direct experimental measurements for this specific compound, this document primarily presents data estimated through established computational methodologies, alongside a summary of general experimental protocols relevant to the determination of these properties. The aim is to furnish researchers and professionals in drug development and chemical sciences with a reliable and well-structured resource for understanding the thermochemical behavior of this halogenated alkane. All quantitative data are presented in tabular format for clarity and comparative ease. Additionally, a diagram illustrating the fundamental relationships between key thermochemical parameters is provided.

Introduction

1,2,3-Trichloro-2-methylpropane is a chloroalkane with the molecular formula C₄H₇Cl₃.^[1] A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is crucial for various applications, including reaction modeling, safety

analysis, and process design in chemical synthesis. This guide consolidates the available estimated data and outlines the standard experimental approaches for their determination.

Thermochemical Data

The following tables summarize the available thermochemical data for **1,2,3-Trichloro-2-methylpropane**. It is critical to note that the majority of these values are derived from computational estimation methods, primarily the Joback method, as experimental data is limited.[\[2\]](#)

Table 1: Physical and Thermochemical Properties of **1,2,3-Trichloro-2-methylpropane**[\[2\]](#)

Property	Value	Unit	Source/Method
Molecular Weight	161.46	g/mol	
Normal Boiling Point (T _b)	435.15 ± 4.00	K	NIST Webbook
Enthalpy of Formation (h _f)	-181.86	kJ/mol	Joback Method
Standard Gibbs Free Energy of Formation (g _f)	-50.15	kJ/mol	Joback Method
Enthalpy of Vaporization (h _{vap})	36.36	kJ/mol	Joback Method
Enthalpy of Fusion (h _{fus})	11.29	kJ/mol	Joback Method
Critical Temperature (T _c)	603.44	K	Joback Method
Critical Pressure (p _c)	3484.76	kPa	Joback Method
Critical Volume (v _c)	0.396	m ³ /kmol	Joback Method
Normal Melting Point (t _f)	227.02	K	Joback Method
Octanol/Water Partition Coefficient (log _p)	2.462	Crippen Method	
Water Solubility (log ₁₀ ws)	-2.07	Crippen Method	
McGowan's Characteristic Volume (mcvol)	103.940	ml/mol	McGowan Method
Non-polar Retention Indices (r _{inpol})	918.00	NIST Webbook	

Table 2: Temperature-Dependent Ideal Gas Heat Capacity (cpg) of **1,2,3-Trichloro-2-methylpropane** (Joback Method)[2]

Temperature (K)	Ideal Gas Heat Capacity (J/mol·K)
399.98	165.83
433.89	174.12
467.80	181.85
501.71	189.02
535.62	195.69
569.53	201.87
603.44	207.60

Methodologies for Property Estimation and Experimental Determination

Computational Estimation: The Joback Method

The Joback method is a group contribution method used to predict thermochemical properties of pure components based solely on their molecular structure.[3][4] This approach assumes that the properties of a molecule are the sum of contributions from its constituent functional groups.[3] While this method provides valuable estimates in the absence of experimental data, it has known limitations, particularly for complex molecules or those with strong intramolecular interactions.[3]

The general procedure for the Joback method involves:

- Molecular Structure Decomposition: The molecule of interest is broken down into its fundamental functional groups (e.g., -CH₃, -CCl, >C<).
- Group Contribution Summation: The contributions of each group to a specific property are summed. These group contributions have been determined by fitting experimental data for a wide range of compounds.

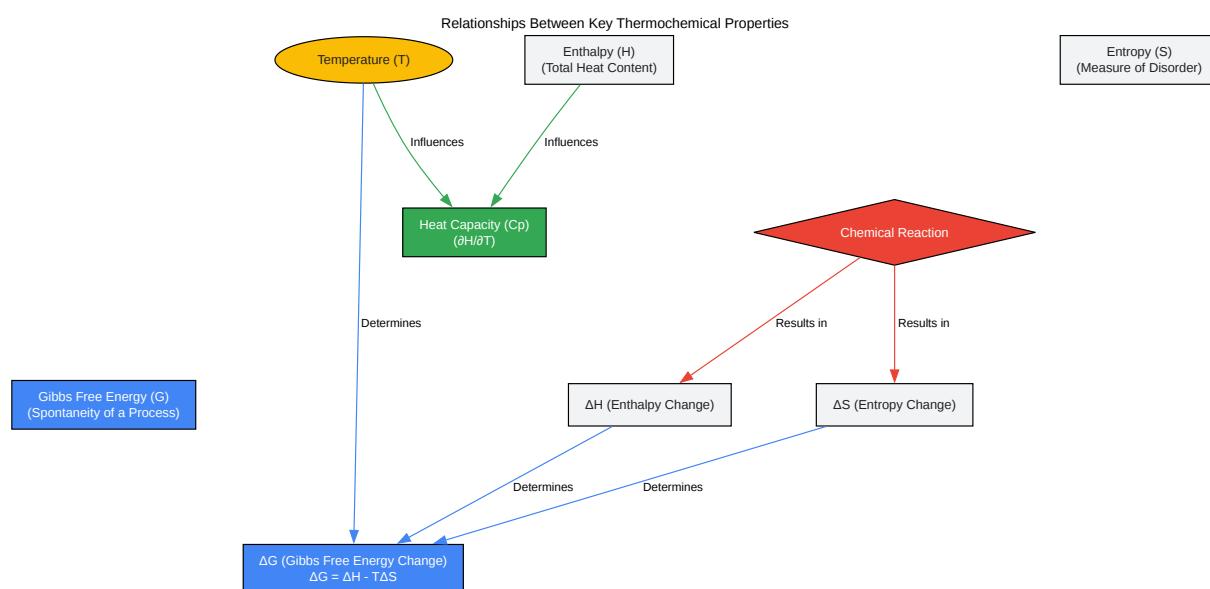
- **Property Calculation:** The summed group contributions are used in specific equations to calculate the desired thermochemical property.

Experimental Protocols

While specific experimental data for **1,2,3-trichloro-2-methylpropane** are not readily available in the literature, the following are standard, well-established protocols for determining the key thermochemical properties of liquid compounds.

The standard enthalpy of formation of an organic compound is typically determined experimentally using combustion calorimetry.

- **Principle:** A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container called a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.
- **Apparatus:** A bomb calorimeter, high-pressure oxygen source, ignition system, and a high-precision thermometer.
- **Procedure:**
 - A weighed sample of the liquid is placed in a crucible inside the bomb calorimeter.
 - The bomb is sealed and pressurized with pure oxygen.
 - The bomb is placed in a known mass of water in an insulated container.
 - The initial temperature of the water is recorded.
 - The sample is ignited electrically.
 - The final temperature of the water is recorded after thermal equilibrium is reached.
 - The heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system.


- The standard enthalpy of formation is then calculated from the heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl for a chlorinated hydrocarbon).

The heat capacity of a liquid can be measured using various calorimetric techniques, with Differential Scanning Calorimetry (DSC) being a common and accurate method.

- Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This difference can be used to determine the heat capacity of the sample.
- Apparatus: A Differential Scanning Calorimeter.
- Procedure (Three-Step Method):
 - Baseline Run: An empty sample pan and an empty reference pan are heated at a constant rate to obtain a baseline heat flow.
 - Sapphire Run: A sapphire standard with a known heat capacity is placed in the sample pan, and the measurement is repeated under the same conditions.
 - Sample Run: The sapphire standard is replaced with a known mass of the liquid sample (**1,2,3-trichloro-2-methylpropane**), and the measurement is repeated.
 - Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals from the three runs at a given temperature.

Visualization of Thermochemical Relationships

The following diagram illustrates the fundamental relationships between key thermochemical properties.

[Click to download full resolution via product page](#)

Caption: Interrelation of fundamental thermochemical properties.

Conclusion

This technical guide has synthesized the available estimated thermochemical data for **1,2,3-Trichloro-2-methylpropane**, providing a valuable resource for researchers and professionals. While experimental data remains limited, the presented estimated values, derived from the

robust Joback method, offer a strong foundation for modeling and predictive work. The outlined experimental protocols for calorimetry provide a clear path for future empirical studies to validate and refine these computational estimates. The continued development of both computational and experimental techniques will be crucial for enhancing our understanding of the thermochemical behavior of this and other halogenated organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. guidechem.com [guidechem.com]
- 2. chemeo.com [chemeo.com]
- 3. Joback method - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- To cite this document: BenchChem. [Thermochemical properties of 1,2,3-Trichloro-2-methylpropane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1208359#thermochemical-properties-of-1-2-3-trichloro-2-methylpropane\]](https://www.benchchem.com/product/b1208359#thermochemical-properties-of-1-2-3-trichloro-2-methylpropane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com